2-(2,5-dimethylphenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone
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Overview
Description
2-(2,5-Dimethylphenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone is an organic compound that features a sulfanyl group attached to a dimethylphenyl ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone typically involves the reaction of 2,5-dimethylphenylthiol with 1-(1H-pyrrol-2-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
2-(2,5-Dimethylphenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylphenyl)sulfanyl-1-(1H-pyrrol-1-yl)ethanol
- 2-(2,5-Dimethylphenyl)sulfanyl-1-(1H-pyrrol-3-yl)ethanone
- 2-(2,5-Dimethylphenyl)sulfanyl-1-(1H-pyrrol-2-yl)propanone
Uniqueness
2-(2,5-Dimethylphenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the dimethylphenyl and pyrrole rings, along with the sulfanyl group, contributes to its versatility and potential for various applications .
Properties
CAS No. |
742093-54-5 |
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Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C14H15NOS/c1-10-5-6-11(2)14(8-10)17-9-13(16)12-4-3-7-15-12/h3-8,15H,9H2,1-2H3 |
InChI Key |
MFXVAXCCTLFMEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(=O)C2=CC=CN2 |
solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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